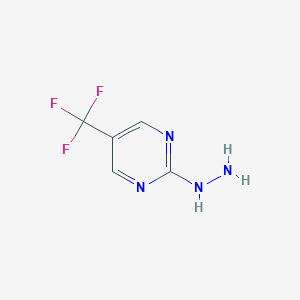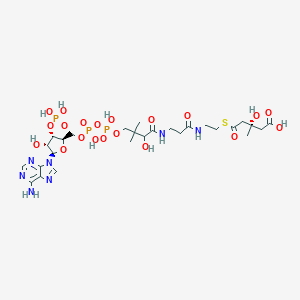
4-Chloropyridine-2-carboxamide
概要
説明
4-Chloropyridine-2-carboxamide is a versatile chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is primarily used as a building block in the synthesis of various chemical compounds . This compound is characterized by its off-white solid form and is known for its stability under inert gas conditions .
科学的研究の応用
4-Chloropyridine-2-carboxamide has a wide range of applications in scientific research:
Safety and Hazards
作用機序
Target of Action
4-Chloropyridine-2-carboxamide is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The inhibition of COX enzymes and the subsequent reduction in PGE2 production affect the inflammatory response in the body . PGE2 is a vital inflammatory mediator, and its reduction can lead to a decrease in inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility in various solvents may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting the production of PGE2, an important mediator of inflammation, this compound can potentially reduce inflammation and associated symptoms .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . The compound should be stored in a dry, ventilated, and dark place . It is also important to handle the compound with care to avoid skin and eye irritation .
生化学分析
Biochemical Properties
The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available data on the changes in the effects of 4-Chloropyridine-2-carboxamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available data on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available data on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is no available data on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is no available data on the subcellular localization of this compound and any effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method involves the reaction of 4-chloropyridine with ammonia or an amine under controlled conditions to form the carboxamide . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality .
化学反応の分析
Types of Reactions
4-Chloropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
類似化合物との比較
Similar Compounds
4-Chloropyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amide.
4-Chloro-N-methyl-2-pyridinecarboxamide: A methylated derivative with similar properties.
5-Chloropyridine-2-yl-methylene hydrazine carbothioamide: A related compound with significant biological activity.
Uniqueness
4-Chloropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHHOUUTBZSYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307535 | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-65-9 | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can computational chemistry predict the effectiveness of corrosion inhibitors derived from 4-Chloropyridine-2-carboxamide?
A2: While this compound itself is not a corrosion inhibitor, research suggests that molecules with similar structures, like 4-methyl-2-aminopyridine-4-carboxylate, demonstrate potential as corrosion inhibitors []. Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the effectiveness of these compounds. By analyzing quantum chemical parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap (ΔE), hardness (η), and softness (σ), researchers can estimate the corrosion inhibition potential of various derivatives []. For instance, molecules with higher EHOMO, lower ELUMO, and a smaller energy gap tend to exhibit better inhibition properties []. This computational approach allows for the screening and design of more effective corrosion inhibitors based on structural similarities to this compound and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














